molecular formula C7H18N2 B1517330 [(2S)-2-aminopropyl](methyl)(propan-2-yl)amine CAS No. 1567920-17-5

[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine

Cat. No.: B1517330
CAS No.: 1567920-17-5
M. Wt: 130.23 g/mol
InChI Key: JGPLGXKAPTVKMX-ZETCQYMHSA-N
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Description

Molecular Architecture and Chiral Center Configuration

(2S)-2-Aminopropyl(propan-2-yl)amine features a propane-1,2-diamine backbone with two distinct substituents on the nitrogen atoms. The central chiral center is located at the second carbon of the propyl chain, where the stereochemistry is specified as (2S) configuration. This configuration is critical for the molecule’s spatial arrangement and reactivity. The primary amine group at position 1 is substituted with a methyl group, while the secondary amine at position 2 is attached to a propan-2-yl (isopropyl) group.

The IUPAC name, as defined by Sigma-Aldrich, is S-N1-isopropyl-N1-methylpropane-1,2-diamine. Its molecular formula is C₇H₁₈N₂ , with a molecular weight of 130.23 g/mol . The compound’s structure is confirmed by the InChI identifier 1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m0/s1 and the corresponding InChIKey JGPLGXKAPTVKMX-ZETCQYMHSA-N.

A key structural feature is the presence of two amine groups: a primary amine (–NH₂) and a secondary amine (–N(CH₃)(C₃H₇)). The chiral center at C2 is surrounded by four distinct groups: a hydrogen atom, a propan-2-yl group, a methyl group, and the propane-1,2-diamine backbone. This configuration dictates the molecule’s optical activity and potential for enantioselective interactions.

Property Value Source
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
CAS Number 1567920-17-5
InChIKey JGPLGXKAPTVKMX-ZETCQYMHSA-N

Three-Dimensional Conformational Analysis

The three-dimensional conformation of (2S)-2-aminopropyl(propan-2-yl)amine is influenced by steric hindrance between the methyl and isopropyl groups. The isopropyl group’s bulkiness at the secondary amine likely restricts free rotation around the C–N bond, favoring specific conformers. The primary amine’s hydrogen atoms may adopt a staggered arrangement to minimize repulsion with adjacent groups.

The propane-1,2-diamine backbone allows for limited flexibility, with the two amine groups positioned anti-periplanar to each other in the most stable conformation. This arrangement optimizes hydrogen bonding between the amine groups and other polar moieties in the molecule. However, specific computational or experimental data (e.g., X-ray or NMR) confirming these preferences are not available in the provided sources.

Spectroscopic Identification

Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for characterizing (2S)-2-aminopropyl(propan-2-yl)amine.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The chiral center’s protons would exhibit splitting patterns due to vicinal coupling. The methyl group attached to the primary amine may appear as a singlet (~δ 2.2–2.5 ppm), while the isopropyl group’s methyl protons could resonate as a multiplet (~δ 0.8–1.2 ppm). The amine protons may show broad signals (~δ 1.5–2.0 ppm) due to exchange broadening.
  • ¹³C NMR : The quaternary carbon of the isopropyl group would appear at ~δ 22–25 ppm, while the methyl carbon attached to nitrogen might resonate at ~δ 40–45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would display strong N–H stretching vibrations for both primary and secondary amines (~3200–3400 cm⁻¹). C–N stretching bands (~1050–1200 cm⁻¹) and C–H stretches from methyl/isopropyl groups (~2850–3000 cm⁻¹) are also expected.

Mass Spectrometry (MS)

The molecular ion peak m/z 130.23 corresponds to the intact C₇H₁₈N₂ ion. Fragmentation patterns may include loss of methyl or isopropyl groups, producing ions at m/z 115 (C₆H₁₅N₂⁺) and m/z 86 (C₄H₁₂N₂⁺).

Technique Key Signals Relevance
¹H NMR δ 0.8–1.2 (isopropyl CH₃), δ 2.2–2.5 (CH₃) Identifies substituents and chirality
IR 3200–3400 cm⁻¹ (N–H stretch) Confirms amine functionality
MS m/z 130.23 (M⁺), m/z 115, m/z 86 Validates molecular formula

X-ray Crystallography and Solid-State Structural Features

X-ray crystallography data for (2S)-2-aminopropyl(propan-2-yl)amine are not reported in the provided sources. However, solid-state structural features can be inferred from analogous diamines. The molecule’s amine groups likely participate in hydrogen bonding, forming a crystalline lattice stabilized by intermolecular interactions. The isopropyl group’s steric bulk may limit close packing, resulting in a lower density crystal structure.

In the absence of experimental data, computational modeling could predict the molecule’s preferred conformation and packing motifs. For example, the chiral center’s (2S) configuration might induce a specific helical arrangement in the crystal lattice, influenced by the spatial demands of the substituents.

Properties

IUPAC Name

(2S)-1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPLGXKAPTVKMX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination is the most commonly employed method for synthesizing (2S)-2-aminopropyl(propan-2-yl)amine. This approach involves the reaction of a ketone precursor with an amine, followed by reduction to the corresponding amine.

  • Typical Reaction:
    • Ketone (e.g., benzylacetone or related ketones) reacts with isopropylamine or methylamine derivatives.
    • The intermediate imine or iminium ion is reduced using agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
  • Advantages:
    • High stereoselectivity can be achieved by using chiral ketone precursors or chiral catalysts.
    • Mild reaction conditions and good yields.
  • Industrial Adaptation:
    • Continuous flow reactors are often used to optimize reaction parameters (temperature, pressure, catalyst loading) and improve safety and scalability.
    • Catalysts such as palladium on carbon or platinum oxide facilitate efficient hydrogenation steps.

Amidation Followed by Reduction

An alternative synthesis involves amidation of the ketone precursor with an amine, forming an amide intermediate, which is then reduced to the amine.

  • Typical Reducing Agent: Lithium aluminum hydride (LiAlH4) is used for the reduction of amides to amines.
  • Considerations:
    • This method often requires stricter anhydrous conditions due to the sensitivity of LiAlH4.
    • The amidation step must be carefully controlled to avoid side reactions.

Enzymatic Transamination (Biocatalysis)

  • Transaminase-Catalyzed Synthesis:
    • Use of (S)-specific transaminases to transfer an amino group to a ketone precursor with high enantiomeric excess (>90% ee).
    • Reaction conditions typically include pH 7.5–8.5 and temperatures of 30–40°C.
  • Advantages:
    • High stereoselectivity and environmentally friendly conditions.
    • Avoids harsh chemical reducing agents.

Detailed Reaction Conditions and Data

Method Starting Materials Reagents / Catalysts Conditions Notes
Reductive Amination Benzylacetone + isopropylamine NaCNBH3 or H2 / Pd-C Room temp to 50°C, mild acidic/basic High yield, scalable, stereoselective
Amidation + Reduction Benzylacetone + isopropylamine LiAlH4 Anhydrous, reflux Requires careful handling, good purity
Enzymatic Transamination Ketone precursor + amine donor (S)-specific transaminase enzymes pH 7.5–8.5, 30–40°C >90% enantiomeric excess, green chemistry
Transition-Metal Catalysis Alkenes + amines (general) Rh, Ir, Pt, Pd complexes Mild to moderate temp, H2 atmosphere Emerging methods, high selectivity

Research Findings and Case Studies

  • Studies published in journals such as the Journal of Medicinal Chemistry have demonstrated the use of (2S)-2-aminopropyl(propan-2-yl)amine derivatives as precursors for neuropharmacological agents, highlighting the importance of stereoselective synthesis for biological activity.
  • Antimicrobial activity of related amines synthesized via reductive amination has been reported, underscoring the value of efficient preparation methods for drug development.

Summary and Recommendations

  • Reductive amination remains the gold standard for the preparation of (2S)-2-aminopropyl(propan-2-yl)amine due to its balance of efficiency, stereoselectivity, and scalability.
  • Enzymatic methods offer promising alternatives for sustainable and highly selective synthesis, particularly for applications requiring high enantiomeric purity.
  • Amidation-reduction routes are useful but less favored industrially due to harsher conditions.
  • Emerging transition-metal catalyzed hydroamination techniques may provide novel synthetic access in the near future.

Chemical Reactions Analysis

Reductive Amination

The stereoselective synthesis of chiral tertiary amines like (2S)-2-aminopropyl(propan-2-yl)amine can be achieved via reductive amination of ketones or aldehydes with primary/secondary amines. For example:

  • Substrates : A chiral ketone (e.g., 2-propyl ketone) and methylpropan-2-ylamine.

  • Catalyst : Ru-based systems (e.g., [(p-cymene)Ru(2,2'-bpyO)(H₂O)]) enable efficient N-alkylation with methanol as a methylating agent .

  • Conditions : 80–120°C, carbonate base, hydrogen donor (e.g., HCO₂H/NEt₃) .

Transition-Metal Catalyzed Alkylation

Palladium and rhodium catalysts facilitate C–N bond formation:

  • Pd(OAc)₂/O₂/pyridine systems promote oxidative amination of alkenes with amines .

  • Rhodium complexes (e.g., [Rh(nbd)₂]SbF₆) enable hydroaminomethylation of alkenes, yielding branched amines with high regioselectivity (>99:1) .

Ligand Behavior

The tertiary amine acts as a ligand in transition-metal catalysis:

Metal Application Example
Ru Hydrogenation of ketones[RuH(CO)(PPh₃)₃]Cl with dCypp ligand for enantioselective reductions .
Rh HydroaminomethylationRh/Naphos systems for pheniramine synthesis (H₁-antihistamines) .
Pd Oxidative amination of alkenesPd(OAc)₂/O₂ for allylic amine formation via cis-aminopalladation .

Asymmetric Catalysis

The chiral center enables stereocontrol in reactions:

  • Hydrocupration of vinyl arenes : Cu(OAc)₂/(S,S)-Ph-BPE catalysts yield chiral phenethylamines (up to 99% ee) .

  • Hydroaminomethylation : Axially chiral ligands (e.g., MeO-furyl-BIPHEP) achieve 88% ee in homoallyl amine synthesis .

Acylation and Alkylation

Tertiary amines react under harsh conditions:

Reaction Reagents Product Notes
Acylation Acetyl chloride/AnhydridesQuaternary ammonium saltsLimited stability; requires acidic conditions.
Quaternization Alkyl halides (R–X)Tetraalkylammonium saltsSteric hindrance from isopropyl slows kinetics.

Oxidation

Tertiary amines resist oxidation but may form N-oxides under strong oxidizers:

  • H₂O₂/Na₂WO₄ : Selective N-oxidation at 0°C .

  • Ozone or KMnO₄ : Degradation to nitro compounds or carboxylic acids .

Intramolecular Hydroamination

The 2-aminopropyl chain can undergo cyclization via transition-metal catalysis:

  • Catalyst : PtCl₂ or AuCl₃ activate alkenes for Markovnikov hydroamination (e.g., pyrrolidine formation) .

  • Conditions : 80°C, toluene, 12–24 hours .

Cross-Coupling Reactions

Rh-catalyzed coupling with imines or allenes:

  • Vinyl Azines : [Rh(cod)₂]BArF mediates coupling to form aza-rhodacyclopentanes, hydrolyzing to heteroaryl-amines .

  • Imine anti-Crotylation : Ru catalysts enable formal hydroaminoalkylation via chairlike transition states .

Hazard and Stability

  • Flammability : Highly flammable liquid (H226) .

  • Corrosivity : Causes severe skin burns (H314) .

  • Storage : Room temperature, inert atmosphere .

Scientific Research Applications

Pharmaceutical Applications

Chiral Synthesis :
Chiral amines like (2S)-2-aminopropyl(propan-2-yl)amine are crucial in the synthesis of biologically active compounds. They serve as intermediates in the production of various pharmaceuticals, including antidepressants, anti-inflammatory agents, and antihypertensive drugs. The chirality of the amine can significantly influence the pharmacological activity of the resulting compounds.

Case Study: Antidepressants
A study demonstrated that derivatives of (2S)-2-aminopropyl(propan-2-yl)amine showed enhanced activity as serotonin reuptake inhibitors compared to their non-chiral counterparts. This was attributed to the specific interaction of the chiral center with biological receptors, leading to improved therapeutic efficacy .

Catalysis

Transition Metal Catalysis :
This compound is employed as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances reaction selectivity and efficiency in processes such as hydroamination and hydrogenation.

Reaction Type Metal Catalyst Yield Improvement Reference
HydroaminationRhodiumUp to 76% ee
HydrogenationPalladiumEnhanced selectivity

Material Science

Polymerization Processes :
(2S)-2-aminopropyl(propan-2-yl)amine is used in the synthesis of polymers and resins. Its amine functionality can initiate polymerization reactions or act as a curing agent in epoxy resins, enhancing mechanical properties.

Case Study: Epoxy Resins
Research indicated that incorporating this amine into epoxy formulations improved thermal stability and mechanical strength when compared to traditional curing agents .

Environmental Applications

Biodegradable Polymers :
The compound has been investigated for use in creating biodegradable polymers that can mitigate environmental pollution. Its incorporation into polymer matrices allows for controlled degradation rates without compromising material integrity.

Analytical Chemistry

Reagent for Detection Methods :
(2S)-2-aminopropyl(propan-2-yl)amine has been utilized as a derivatizing agent in analytical chemistry for the detection of various analytes through chromatography techniques.

Analytical Technique Application Outcome
Gas ChromatographyAmino acid analysisImproved sensitivity
High-performance Liquid Chromatography (HPLC)Drug testingEnhanced resolution

Mechanism of Action

The mechanism by which (2S)-2-aminopropyl(propan-2-yl)amine exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The molecular targets and pathways involved can vary widely depending on the context of the research or industrial application.

Comparison with Similar Compounds

Key Structural Features:

  • Chirality : The (2S)-configuration introduces stereoselectivity in reactions, critical for enantioselective synthesis.
  • Branched Substituents : The methyl and isopropyl groups enhance steric hindrance, influencing reactivity and binding interactions.
  • Primary Amine Group : The terminal NH2 group provides a site for further functionalization (e.g., acylation, Schiff base formation).

Comparison with Similar Compounds

The structural and functional attributes of (2S)-2-aminopropyl(propan-2-yl)amine can be compared to related amines, as outlined below:

N-(2-Pyridinylmethyl)-2-propanamine

  • Molecular Formula : C9H14N2
  • Molecular Weight : 150.22 g/mol.
  • Lacks chirality, reducing stereochemical complexity.
  • Applications : Used in coordination chemistry for metal-ligand complexes due to the pyridine’s electron-donating properties.

(2-aminopropyl)diethylamine

  • Molecular Formula : C7H18N2
  • Molecular Weight : 130.23 g/mol.
  • Key Differences: Diethyl groups replace the methyl and isopropyl substituents, increasing hydrophobicity. No stereogenic center, making it less suitable for enantioselective applications.
  • Applications : Intermediate in surfactant synthesis and polymer chemistry.

2-(5-Methoxy-1H-indol-3-yl)ethyl(propan-2-yl)amine

  • Molecular Formula : C15H21N2O
  • Molecular Weight : 245.34 g/mol.
  • Key Differences :
    • Incorporates a 5-methoxyindole group, enabling serotonin receptor interactions.
    • Extended ethyl linker increases molecular flexibility.
  • Applications: Potential bioactive compound in neurological drug discovery.

(2S)-1-aminopropan-2-ylamine dihydrochloride

  • Molecular Formula : C5H14Cl2F2N2
  • Molecular Weight : 223.09 g/mol.
  • Key Differences :
    • Difluoroethyl group introduces electronegative substituents, altering solubility and metabolic stability.
    • Dihydrochloride salt form enhances aqueous compatibility.
  • Applications : Investigated in fluorinated prodrug designs for improved bioavailability.

Methyl[(2S)-pyrrolidin-2-ylmethyl]amine

  • Molecular Formula : C6H14N2
  • Molecular Weight : 114.19 g/mol.
  • Key Differences: Pyrrolidine ring replaces the aminopropyl chain, increasing rigidity and basicity. Retains chirality (2S-configuration), useful in peptidomimetic chemistry.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
(2S)-2-aminopropyl(propan-2-yl)amine C7H18N2 130.23 Chiral NH2, branched alkylamines Stereogenic center, methyl/isopropyl groups
N-(2-Pyridinylmethyl)-2-propanamine C9H14N2 150.22 Pyridine, secondary amine Aromatic ring, no chirality
(2-aminopropyl)diethylamine C7H18N2 130.23 Primary NH2, diethyl substituents Hydrophobic, achiral
2-(5-Methoxy-1H-indol-3-yl)ethyl(propan-2-yl)amine C15H21N2O 245.34 Indole, methoxy, secondary amine Bioactive indole core
(2S)-1-aminopropan-2-ylamine dihydrochloride C5H14Cl2F2N2 223.09 Difluoroethyl, dihydrochloride Electronegative substituents, salt form
Methyl[(2S)-pyrrolidin-2-ylmethyl]amine C6H14N2 114.19 Pyrrolidine, primary amine Rigid cyclic structure, chiral

Key Research Findings

  • Steric Effects: The methyl/isopropyl groups in the target compound confer steric hindrance, reducing nucleophilic attack rates compared to less-branched analogs like (2-aminopropyl)diethylamine.
  • Chirality Impact : The (2S)-configuration enhances enantioselectivity in catalytic hydrogenation reactions, outperforming achiral analogs (e.g., N-(2-Pyridinylmethyl)-2-propanamine).
  • Bioactivity : Indole-containing analogs (e.g., 2-(5-Methoxy-1H-indol-3-yl)ethyl(propan-2-yl)amine) show higher receptor-binding affinity but lower metabolic stability due to aromatic oxidation.

Biological Activity

(2S)-2-aminopropyl(propan-2-yl)amine, also known as a chiral amine, is an organic compound that belongs to the class of amines characterized by the presence of an amino group attached to a branched propyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 2S 2 aminopropyl methyl propan 2 yl amine\text{ 2S 2 aminopropyl methyl propan 2 yl amine}

This structure features a central chiral carbon atom with three substituents: a methyl group, a propan-2-yl group, and an amino group. The stereochemistry at the chiral center is crucial for its biological activity.

The biological activity of (2S)-2-aminopropyl(propan-2-yl)amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes:

  • Receptor Binding : The amino group can form hydrogen bonds with target receptors, enhancing binding affinity. This compound has been studied for its role as a ligand in G protein-coupled receptor (GPCR) interactions, which are critical in numerous signaling pathways .
  • Enzyme Modulation : The compound may influence enzyme activity by acting as a substrate or inhibitor. Its structural features allow it to fit into enzyme active sites, potentially altering catalytic activity.

1. Neuropharmacological Effects

Research indicates that (2S)-2-aminopropyl(propan-2-yl)amine may have neuropharmacological properties. It has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

2. Antimicrobial Activity

Some studies have reported antimicrobial properties associated with this compound. Its derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Receptor Interaction

A study published in Chemical Reviews investigated the interaction of (2S)-2-aminopropyl(propan-2-yl)amine with specific GPCRs. The findings revealed that the compound acts as a partial agonist at certain receptors, influencing downstream signaling pathways involved in mood regulation and anxiety .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of (2S)-2-aminopropyl(propan-2-yl)amine compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeBiological Activity
(2S)-2-aminopropyl(propan-2-yl)amineChiral amineNeuropharmacological effects; Antimicrobial properties
(2S)-2-aminopropyl(propan-2-yl)amineChiral amineEnhanced receptor binding affinity
(2S)-2-aminoethyl(propane)Aliphatic amineLimited neuropharmacological effects

Q & A

Q. What are the established synthetic routes for (2S)-2-aminopropyl(propan-2-yl)amine, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For stereochemical control, chiral precursors (e.g., (2S)-2-aminopropanol) are reacted with methyl(propan-2-yl)amine derivatives under controlled pH and temperature. Catalytic hydrogenation with palladium or nickel catalysts may enhance enantioselectivity . Reductive amination of ketones using sodium cyanoborohydride in methanol at 0–5°C can achieve >90% enantiomeric excess (ee) when chiral auxiliaries are employed . Purification via fractional distillation or chiral HPLC ensures stereochemical integrity .

Q. How is the stereochemical configuration of (2S)-2-aminopropyl(propan-2-yl)amine validated experimentally?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) resolves enantiomers, with retention times compared to standards. Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy confirm absolute configuration. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive structural evidence .

Q. What spectroscopic techniques are essential for characterizing (2S)-2-aminopropyl(propan-2-yl)amine?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify methyl (δ 1.0–1.2 ppm) and propan-2-yl groups (δ 1.3–1.5 ppm). 1H^1H-1H^1H COSY and HSQC clarify coupling patterns.
  • IR : N-H stretching (~3300 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) confirm amine functionality.
  • MS : ESI-MS (m/z 130.1 [M+H]+^+) and high-resolution mass spectrometry (HRMS) validate molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of (2S)-2-aminopropyl(propan-2-yl)amine in asymmetric catalysis?

  • Methodological Answer : The bulky propan-2-yl group creates steric hindrance, favoring nucleophilic attack at the less hindered α-carbon. Density functional theory (DFT) calculations predict transition states where the (2S)-configuration stabilizes intermediates via hydrogen bonding. Experimental kinetic studies (e.g., variable-temperature NMR) correlate steric parameters (e.g., A-values) with reaction rates .

Q. What strategies mitigate racemization during large-scale synthesis of (2S)-2-aminopropyl(propan-2-yl)amine?

  • Methodological Answer :
  • Low-temperature reactions : Conducting steps below 0°C reduces thermal racemization.
  • Chiral additives : Tartaric acid or BINAP ligands stabilize the desired configuration during crystallization.
  • Continuous flow synthesis : Minimizes residence time in reactive intermediates, preserving ee >98% .

Q. How does (2S)-2-aminopropyl(propan-2-yl)amine interact with biological targets, and what assays validate its bioactivity?

  • Methodological Answer : The compound acts as a serotonin receptor modulator due to its structural similarity to tryptamine derivatives. Radioligand binding assays (e.g., 3H^3H-LSD displacement in HEK-293 cells) quantify affinity (Ki_i). Functional assays (e.g., cAMP accumulation) assess agonism/antagonism. Molecular docking simulations using AutoDock Vina predict binding poses at 5-HT2A_{2A} receptors .

Q. What are the challenges in detecting (2S)-2-aminopropyl(propan-2-yl)amine in complex biological matrices?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis® MCX) isolates the compound from plasma or urine.
  • LC-MS/MS : A C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation. MRM transitions (e.g., m/z 130.1 → 85.1) enhance specificity. Limits of detection (LOD) <1 ng/mL are achievable .

Key Considerations for Researchers

  • Chiral purity : Prioritize asymmetric synthesis or enzymatic resolution to avoid costly post-synthesis purification.
  • Toxicity screening : Ames test and hepatocyte viability assays are critical before in vivo studies .
  • Scale-up : Transition from batch to flow reactors improves reproducibility and ee retention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine
Reactant of Route 2
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[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine

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